5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide
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Overview
Description
5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide is a complex organic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole precursor. This precursor is then subjected to a series of reactions, including alkylation, cyclization, and amide formation, to yield the final product. Common reagents used in these reactions include alkyl halides, base catalysts, and amine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid
- 5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazol-3-yl)methanol
Uniqueness
Compared to similar compounds, 5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide stands out due to its amide functional group, which imparts unique reactivity and stability. This makes it particularly valuable in medicinal chemistry for designing drugs with specific pharmacokinetic properties.
Properties
IUPAC Name |
5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-18-11-7(3-8-5-9(14(15)17)16-22-8)4-10-12(13(11)19-2)21-6-20-10/h4,8H,3,5-6H2,1-2H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOAHYTVPLBBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1CC3CC(=NO3)C(=O)N)OCO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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